molecular formula C15H11ClN2OS2 B2397709 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338408-71-2

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Cat. No.: B2397709
CAS No.: 338408-71-2
M. Wt: 334.84
InChI Key: WFEYNVKISKRTIG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl and a methylphenylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The sulfinyl group may play a crucial role in its activity by interacting with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methylsulfamate
  • 4-Chlorophenyl methyl sulfide
  • 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is unique due to the presence of both a chlorophenyl and a methylphenylsulfinyl group on the thiadiazole ring

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEYNVKISKRTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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